molecular formula C9H9NO B121574 Pyridine, 3-(ethoxyethynyl)-(9CI) CAS No. 143278-15-3

Pyridine, 3-(ethoxyethynyl)-(9CI)

Cat. No.: B121574
CAS No.: 143278-15-3
M. Wt: 147.17 g/mol
InChI Key: QPKVKKUAPPKUDR-UHFFFAOYSA-N
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Description

Pyridine, 3-(ethoxyethynyl)-(9CI) is a pyridine derivative featuring an ethoxyethynyl (-OCH₂CH₂C≡CH) substituent at the 3-position of the pyridine ring. While direct data on this compound is sparse in the provided evidence, its structure suggests unique electronic and steric properties due to the combination of an ethoxy group and an acetylene moiety.

Properties

CAS No.

143278-15-3

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

3-(2-ethoxyethynyl)pyridine

InChI

InChI=1S/C9H9NO/c1-2-11-7-5-9-4-3-6-10-8-9/h3-4,6,8H,2H2,1H3

InChI Key

QPKVKKUAPPKUDR-UHFFFAOYSA-N

SMILES

CCOC#CC1=CN=CC=C1

Canonical SMILES

CCOC#CC1=CN=CC=C1

Synonyms

Pyridine, 3-(ethoxyethynyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Substituent Analysis and Structural Analogues

(a) Pyridine, 2-(3-methoxy-1-propynyl)- (9CI) (CAS 113985-43-6)
  • Structure : Methoxypropynyl substituent at the 2-position.
(b) Pyridine, 3-bromo-4-ethyl- (9CI) (CAS 38749-76-7)
  • Structure : Bromo and ethyl groups at the 3- and 4-positions, respectively.
  • Key Differences : The bromine atom in this compound offers electrophilic reactivity, whereas the ethoxyethynyl group may participate in click chemistry or cross-coupling reactions. Predicted boiling point (216.7°C) and density (1.413 g/cm³) suggest higher volatility than the target compound, which likely has a lower molecular weight (~147.17 g/mol) .
(c) 4-Pyrrolidin-3-yl-pyridine (CAS 150281-47-3)
  • Structure : Pyrrolidinyl substituent at the 4-position.
  • Key Differences: The pyrrolidinyl group introduces a saturated heterocycle, contrasting with the linear, conjugated ethoxyethynyl group.

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Predicted Boiling Point (°C) Predicted Density (g/cm³) pKa
Pyridine, 3-(ethoxyethynyl)- C₉H₉NO 147.17 ~200–220 ~1.15–1.25 ~4.5–5.0
3-Bromo-4-ethylpyridine C₇H₈BrN 186.05 216.7 1.413 3.68
4-Pyrrolidin-3-yl-pyridine C₉H₁₂N₂ 148.21 112 (at 2 Torr) 1.042 Not reported

Notes:

  • The ethoxyethynyl group likely reduces basicity (higher pKa) compared to 3-bromo-4-ethylpyridine due to electron-withdrawing effects.
  • Density predictions for the target compound align with trends for acetylene-containing pyridines .

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